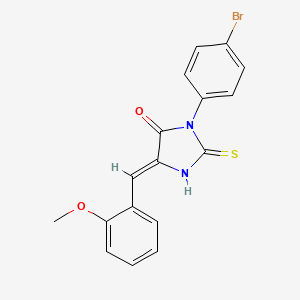![molecular formula C15H12N2O5 B14157383 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid CAS No. 4471-39-0](/img/structure/B14157383.png)
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid is an organic compound with the molecular formula C15H12N2O5 and a molecular weight of 300.266 g/mol It is known for its complex structure, which includes both carboxylic acid and carbamoylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid typically involves the reaction of anthranilic acid derivatives with isocyanates under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamoylamino benzoic acids.
Aplicaciones Científicas De Investigación
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-carbonyl-di-anthranilic acid
- 2,2’-ureylene-di-benzoic acid
- N,N’-Carbonyl-di-anthranilsaeure
Uniqueness
2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
4471-39-0 |
|---|---|
Fórmula molecular |
C15H12N2O5 |
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
2-[(2-carboxyphenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-13(19)9-5-1-3-7-11(9)16-15(22)17-12-8-4-2-6-10(12)14(20)21/h1-8H,(H,18,19)(H,20,21)(H2,16,17,22) |
Clave InChI |
IJUBSLXFAHCRCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

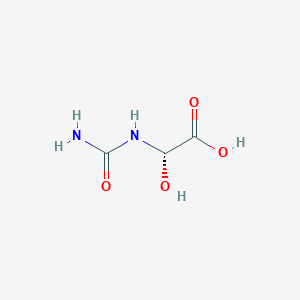
![N-[(2-oxo-1H-quinolin-4-yl)methyl]-N-propylpropanamide](/img/structure/B14157321.png)
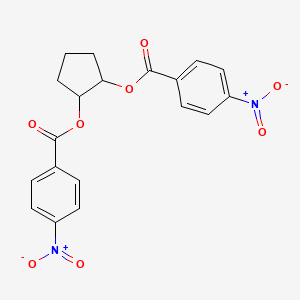
![2-(3-methylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14157336.png)

![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B14157342.png)
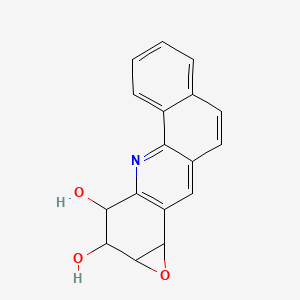
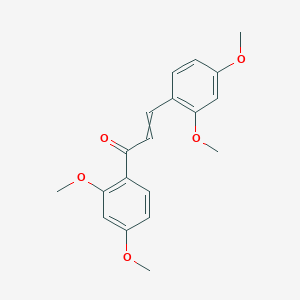
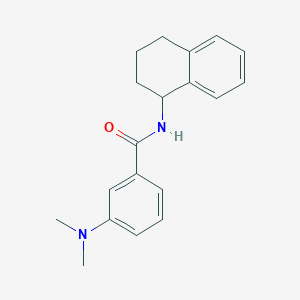
![2-[[6-Amino-2-(3-methylbutylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14157360.png)

